3-[(2-Chlorophenyl)-hydroxymethyl]-1,3-oxazolidin-2-one
Overview
Description
3-[(2-Chlorophenyl)-hydroxymethyl]-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones Oxazolidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Chlorophenyl)-hydroxymethyl]-1,3-oxazolidin-2-one typically involves the reaction of 2-chlorobenzaldehyde with an appropriate amine and a carbonyl source. One common method includes the use of 2-chlorobenzaldehyde, ethylene glycol, and urea under acidic conditions to form the oxazolidinone ring . The reaction is usually carried out at elevated temperatures to facilitate ring closure and formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the oxazolidinone ring can yield various amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
- Oxidation can yield 3-[(2-Chlorophenyl)-formyl]-1,3-oxazolidin-2-one.
- Reduction can produce 3-[(2-Chlorophenyl)-methylamino]-1,3-oxazolidin-2-one.
- Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Research has indicated its potential use in the development of new pharmaceuticals, particularly as an antibiotic.
Mechanism of Action
The mechanism of action of 3-[(2-Chlorophenyl)-hydroxymethyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins required for bacterial growth and replication . The exact molecular pathways and targets are still under investigation, but its ability to disrupt protein synthesis is a key factor in its biological activity.
Comparison with Similar Compounds
Aleglitazar: An antidiabetic oxazole derivative.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Comparison: Compared to these similar compounds, 3-[(2-Chlorophenyl)-hydroxymethyl]-1,3-oxazolidin-2-one is unique due to its specific structural features, such as the presence of the chlorophenyl group and the hydroxymethyl moiety. These structural elements contribute to its distinct chemical reactivity and biological activity. While other oxazole derivatives may have similar applications, the specific substitutions on the oxazolidinone ring in this compound provide unique properties that can be exploited in various scientific and industrial applications.
Properties
IUPAC Name |
3-[(2-chlorophenyl)-hydroxymethyl]-1,3-oxazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-8-4-2-1-3-7(8)9(13)12-5-6-15-10(12)14/h1-4,9,13H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIQVCLQHGNVFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C(C2=CC=CC=C2Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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